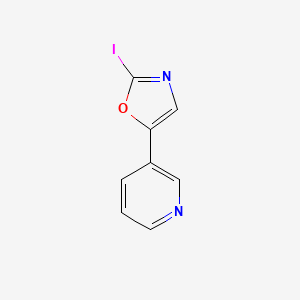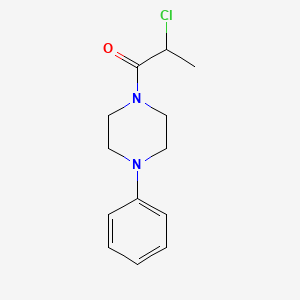
1-(2-Chloropropanoyl)-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloropropanoyl)-4-phenylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a phenyl group attached to the piperazine ring and a 2-chloropropanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloropropanoyl)-4-phenylpiperazine can be synthesized through a multi-step process. One common method involves the acylation of 4-phenylpiperazine with 2-chloropropionyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloropropanoyl)-4-phenylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloropropanoyl group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the 2-chloropropanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminium hydride.
Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction Reactions: Lithium aluminium hydride in dry ether or tetrahydrofuran.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution Reactions: Products include 1-(2-azidopropanoyl)-4-phenylpiperazine or 1-(2-thiocyanatopropanoyl)-4-phenylpiperazine.
Reduction Reactions: The major product is 1-(2-hydroxypropanoyl)-4-phenylpiperazine.
Oxidation Reactions: Products include phenolic derivatives of this compound.
Scientific Research Applications
1-(2-Chloropropanoyl)-4-phenylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand the interaction of piperazine derivatives with biological targets.
Industrial Applications: It is employed in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chloropropanoyl)-4-phenylpiperazine involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors in the central nervous system, modulating their activity. The 2-chloropropanoyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, influencing neurotransmitter release and uptake.
Comparison with Similar Compounds
1-(2-Chloropropanoyl)-4-phenylpiperazine can be compared with other piperazine derivatives such as:
1-(2-Chloroacetyl)-4-phenylpiperazine: Similar structure but with a chloroacetyl group instead of a chloropropanoyl group.
1-(2-Bromopropanoyl)-4-phenylpiperazine: Similar structure but with a bromine atom instead of chlorine.
1-(2-Chloropropanoyl)-4-methylpiperazine: Similar structure but with a methyl group on the piperazine ring instead of a phenyl group.
Uniqueness: this compound is unique due to the presence of both the phenyl and 2-chloropropanoyl groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C13H17ClN2O |
|---|---|
Molecular Weight |
252.74 g/mol |
IUPAC Name |
2-chloro-1-(4-phenylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C13H17ClN2O/c1-11(14)13(17)16-9-7-15(8-10-16)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
InChI Key |
HDKSOPQCJNILPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



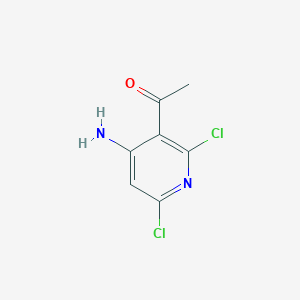
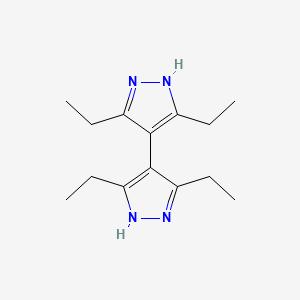
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15329605.png)

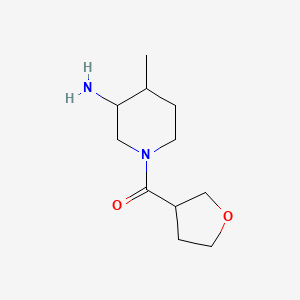
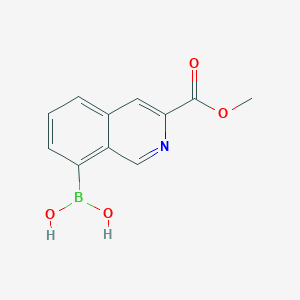
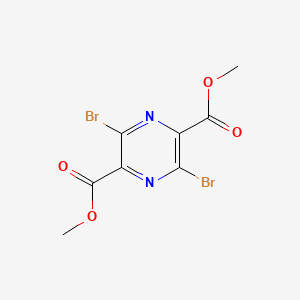
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylate hydrochloride](/img/structure/B15329635.png)
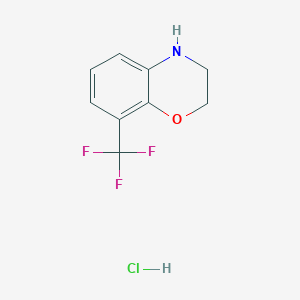
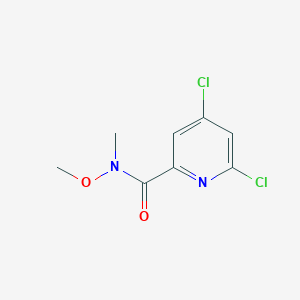
![4-[5-(piperazin-1-yl)-1H-pyrazol-3-yl]benzonitrile](/img/structure/B15329664.png)
![5,6-dimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B15329672.png)
